Vitamin K1 chromenol

Overview

Description

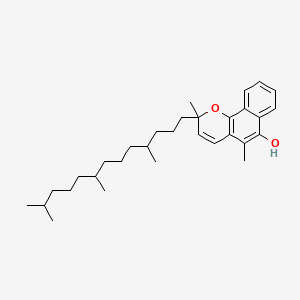

Vitamin K1 chromenol, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in the synthesis of blood clotting factors. It is primarily found in green leafy vegetables and is essential for maintaining proper blood coagulation and bone health. The compound is characterized by its 2-methyl-1,4-naphthoquinone structure with a phytyl side chain at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 chromenol typically involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride. The process involves the formation of a carbon-carbon bond between the naphthoquinone and the phytol side chain .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the extraction of phytol from natural sources, followed by its condensation with 2-methyl-1,4-naphthoquinone. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1 chromenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

Substitution: The phytyl side chain can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones.

Scientific Research Applications

Vitamin K1 chromenol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying quinone chemistry and electron transfer processes.

Biology: The compound is essential for the carboxylation of glutamate residues in proteins, which is crucial for blood clotting.

Medicine: this compound is used to treat and prevent bleeding disorders caused by vitamin K deficiency. It is also being studied for its potential role in bone health and cardiovascular disease prevention.

Industry: The compound is used in the formulation of dietary supplements and fortified foods

Mechanism of Action

Vitamin K1 chromenol acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in specific proteins. This carboxylation is essential for the activation of blood clotting factors II, VII, IX, and X. The compound binds to the enzyme and facilitates the transfer of carbon dioxide to the glutamate residues, converting them into gamma-carboxyglutamate. This modification allows the clotting factors to bind calcium ions, which is necessary for their activation and function .

Comparison with Similar Compounds

Vitamin K2 (Menaquinone): Similar structure but with an isoprenyl side chain instead of a phytyl side chain. It has a longer half-life and is more effective in bone health.

Vitamin K3 (Menadione): Lacks a side chain and is water-soluble.

Uniqueness: Vitamin K1 chromenol is unique due to its specific role in blood clotting and its presence in dietary sources. Unlike Vitamin K2, which is produced by bacteria in the gut, Vitamin K1 is primarily obtained from plant sources. Its specific structure allows it to be efficiently utilized by the body for the synthesis of clotting factors .

Biological Activity

Vitamin K1 chromenol, a metabolite derived from phylloquinone (vitamin K1), has garnered attention for its potential biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions, and effects on health.

Overview of this compound

This compound is formed when vitamin K1 is introduced to plasma or serum, undergoing enzymatic conversion. This compound has been identified through various analytical techniques including UV and mass spectrometry, demonstrating distinct spectral characteristics that differentiate it from its parent compound, vitamin K1 .

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions. Upon administration, vitamin K1 undergoes conversion primarily in the liver, where it is transformed into various metabolites including this compound. The enzymatic pathways involved in this conversion are not entirely elucidated but suggest a complex interaction with gamma-carboxylase enzymes that facilitate the carboxylation of glutamic acid residues in proteins, crucial for blood coagulation and bone metabolism .

1. Coagulation and Bone Health

This compound plays a critical role in the synthesis of vitamin K-dependent proteins that are essential for blood coagulation. It acts as a cofactor for gamma-carboxylase, which modifies specific proteins to enable calcium binding, thus facilitating normal clotting functions . Additionally, studies suggest that vitamin K1 and its metabolites may influence bone health by regulating osteocalcin levels, a protein involved in bone mineralization .

2. Vascular Health

This compound has been implicated in preventing vascular calcification. Its role in modulating matrix Gla protein (MGP) activity is vital for inhibiting calcification in vascular tissues . This suggests that adequate levels of vitamin K metabolites may be protective against cardiovascular diseases.

3. Cell Proliferation and Cancer

Emerging research indicates that vitamin K compounds may influence cell proliferation and apoptosis. This compound's interaction with signaling pathways involved in cell growth could have implications for cancer treatment, although further studies are needed to clarify these effects .

Case Studies and Clinical Trials

Recent studies have explored the effects of vitamin K1 and its metabolites on various health parameters:

- Bone Density : A clinical trial demonstrated that supplementation with vitamin K2 (menaquinone) improved bone mineral density in postmenopausal women, suggesting potential parallels with this compound's effects on bone health .

- Cardiovascular Health : Research indicates that higher dietary intake of vitamin K is associated with reduced arterial stiffness and lower risk of cardiovascular disease, reinforcing the importance of vitamin K metabolites like chromenol .

Comparative Analysis of Vitamin K Compounds

| Compound | Source | Biological Activity | Key Findings |

|---|---|---|---|

| Vitamin K1 | Green leafy vegetables | Blood coagulation; Bone metabolism | Essential for carboxylation of clotting factors |

| Vitamin K2 | Fermented foods | Bone health; Cardiovascular protection | Improves bone density; Reduces arterial calcification |

| This compound | Metabolite from Vitamin K1 | Potential anti-cancer effects; Vascular health | Emerging role in cell signaling; Inhibition of vascular calcification |

Properties

IUPAC Name |

2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955606 | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34044-00-3 | |

| Record name | Vitamin K1 chromenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.